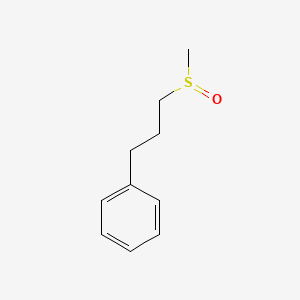

Methyl(3-phenylpropyl) sulfoxide

Description

Properties

CAS No. |

14198-13-1 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.281 |

IUPAC Name |

3-methylsulfinylpropylbenzene |

InChI |

InChI=1S/C10H14OS/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

JHXQPKDLLLSOKV-UHFFFAOYSA-N |

SMILES |

CS(=O)CCCC1=CC=CC=C1 |

Synonyms |

Methyl(3-phenylpropyl) sulfoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The 3-phenylpropyl group in this compound provides a balance between steric bulk and electronic effects, enabling predictable elimination pathways.

- Methyl vinyl sulfoxide’s elevated ΔH‡ (41.6 kcal/mol ) suggests reduced reactivity under thermal stress compared to this compound, likely due to conjugation stabilizing the transition state .

Functional Group and Substituent Effects

- This compound vs. Methyl phenyl sulfoxide is utilized as a pharmaceutical intermediate (e.g., in HIV-protease inhibitors like nelfinavir) due to its chiral sulfoxide moiety . In contrast, this compound’s applications remain underexplored but may relate to its thermal behavior in synthetic chemistry.

Research Implications and Gaps

- Thermal Studies : The lower ΔH‡ of this compound compared to methyl vinyl sulfoxide makes it a more reactive candidate for controlled elimination reactions in organic synthesis .

- Biological Potential: While methyl phenyl sulfoxide is employed in pharmaceuticals, this compound’s bioactivity remains unstudied. Its structural similarity to dopamine transporter ligands (e.g., GBR 12909, which contains a 3-phenylpropyl group ) warrants investigation for CNS applications.

- Safety Data : Empirical toxicological and ecological data for this compound are needed to refine handling protocols.

Q & A

Basic: What are the recommended synthetic routes for Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:

this compound is typically synthesized via oxidation of the corresponding sulfide (methyl(3-phenylpropyl) sulfide) using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The reaction is conducted in anhydrous dichloromethane or methanol under controlled temperatures (0–25°C) to prevent over-oxidation to sulfones . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity via GC (>98% purity) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for S=O adjacent CH₂ groups) and ¹³C NMR (δ ~50–60 ppm for sulfoxide-attached carbons).

- Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~196.2 for C₁₀H₁₄OS).

- HPLC-PDA : To assess purity and detect sulfide/sulfone impurities.

- Melting Point Analysis : Reported range 26–29°C; discrepancies may indicate polymorphic forms or impurities .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions or sample purity. For example:

- Solubility Conflicts : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with Hansen solubility parameters using solvents like DMSO or ethanol .

- Stability Under Light/Heat : Conduct accelerated stability studies (40–60°C, UV/visible light exposure) with HPLC monitoring. Decomposition products (e.g., SOₓ) can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: What experimental designs are optimal for studying the sulfoxide group’s reactivity in nucleophilic substitutions?

Methodological Answer:

The sulfoxide group’s electron-withdrawing nature enhances electrophilicity. To investigate:

- Kinetic Studies : Use polar aprotic solvents (e.g., DMF) and track reaction progress via ¹H NMR. Compare rates with non-sulfoxide analogs.

- Stereochemical Outcomes : Employ chiral oxidizing agents (e.g., Sharpless conditions) to generate enantiopure sulfoxide, then analyze substitutions using circular dichroism (CD) .

- Competitive Reactions : Design experiments with competing nucleophiles (e.g., amines vs. thiols) to assess regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Based on SDS data for analogous sulfoxides:

- Storage : Protect from light in sealed glass containers under inert gas (N₂/Ar) at 2–10°C .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does the sulfoxide moiety influence biological activity in medicinal chemistry studies?

Methodological Answer:

The sulfoxide group enhances solubility and bioavailability while modulating target interactions:

- Enzyme Inhibition : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of sulfoxide vs. sulfide analogs.

- Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS to track oxidation kinetics and metabolite formation .

- In Vivo Studies : Administer radiolabeled (³⁵S) sulfoxide in rodent models to assess tissue distribution and excretion .

Basic: What are the industrial standards for validating sulfoxide purity in collaborative research?

Methodological Answer:

Adhere to pharmacopeial guidelines (e.g., USP-NF) for small molecules:

- Identity Tests : FT-IR (S=O stretch ~1030–1060 cm⁻¹) and NMR match against reference spectra .

- Impurity Profiling : Limit sulfide (<0.5%) and sulfone (<0.2%) via GC-FID with internal standards .

Advanced: How to design experiments to assess thermal decomposition pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.